2-Chloro-3-iodopyrazolo[1,5-A]pyridine
Description
2-Chloro-3-iodopyrazolo[1,5-A]pyridine is a halogenated derivative of the pyrazolo[1,5-a]pyridine scaffold, a bicyclic heterocycle characterized by fused pyrazole and pyridine rings. This compound features chlorine and iodine substituents at the 2- and 3-positions, respectively, which confer distinct electronic and steric properties. The halogen atoms in this compound may enhance lipophilicity and influence binding interactions with biological targets, making it a candidate for drug development or chemical sensing applications .
Properties
Molecular Formula |
C7H4ClIN2 |
|---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-chloro-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6(9)5-3-1-2-4-11(5)10-7/h1-4H |
InChI Key |
NFXKVWOIMQNXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight | Key Substituent Effects |
|---|---|---|---|
| This compound | ~3.5 | 309.5 g/mol | High lipophilicity; halogen bonding |
| 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | ~1.8 | 178.2 g/mol | Polar; hydrogen bonding |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-iodopyrazolo[1,5-a]pyridine, and how can regioselectivity be controlled?
Methodological Answer: Efficient synthesis involves palladium-catalyzed cross-coupling and halogenation. For instance, N-iminopyridinium ylides can undergo tandem alkynylation/cyclization with alkenyl halides (e.g., aryl iodides or bromides) in Pd/Ag-mediated systems. Regioselectivity for iodine (position 3) and chlorine (position 2) is achieved by optimizing ligands (e.g., XPhos) and reaction temperatures. Sequential halogenation (e.g., iodination followed by chlorination) may reduce side products .
Q. How do the chloro and iodo substituents influence nucleophilic substitution reactivity?
Methodological Answer: The iodine atom at position 3 undergoes nucleophilic substitution (e.g., Suzuki couplings) more readily than chlorine due to its lower electronegativity and stronger leaving-group ability. Chlorine at position 2 typically requires harsher conditions (e.g., Pd(OAc)₂, high temps). Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect reaction efficiency. Computational studies (DFT) can predict site-specific reactivity .
Q. Which analytical techniques are most reliable for structural confirmation and halogen positioning?
Methodological Answer:
- HRMS : Validates molecular formula (C₇H₄ClIN₂).
- ¹H-¹³C HMBC NMR : Identifies J-coupling between halogens and adjacent protons (e.g., H-1 and H-4).
- X-ray crystallography : Definitive for positional assignment of halogens. Isotopic labeling (e.g., deuterated analogs) aids in tracking substitution patterns in complex NMR spectra .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of this compound in kinase inhibition?
Methodological Answer: Iodine's size and lipophilicity enhance binding to hydrophobic kinase pockets (e.g., EphB3), while chlorine modulates electronic effects on the aromatic ring. Comparative SAR studies with bromo/fluoro analogs using surface plasmon resonance (SPR) and ITC reveal iodine's role in improving binding affinity (ΔG ≈ -9.2 kcal/mol). Substituent effects on IC₅₀ values should be tested across kinase panels .
Q. Can this compound be adapted as a fluorescent probe, and how does iodine impact photophysical properties?
Methodological Answer: Iodine may quench fluorescence via the heavy-atom effect, but introducing electron-donating groups (e.g., carboxylates at position 7) can restore quantum yields (e.g., φ = 0.64). Test pH sensitivity in buffered solutions (pH 2–7) and validate cellular imaging in RAW 264.7 macrophages using confocal microscopy. Time-resolved fluorescence assays assess stability under illumination .
Q. What mechanistic role do silver salts play in Pd-catalyzed synthesis of dihalogenated pyrazolo[1,5-a]pyridines?
Methodological Answer: Silver(I) facilitates halide abstraction, promoting oxidative addition of Pd(0) to C–I bonds. Radical trapping experiments (e.g., TEMPO) and deuterium-labeling studies distinguish between ionic and radical pathways. Kinetic isotope effects (KIEs) further elucidate rate-determining steps (e.g., C–H activation vs. reductive elimination) .
Q. How should conflicting data on the stability of iodinated derivatives under basic conditions be resolved?
Methodological Answer: Conduct controlled stability studies using HPLC-MS to monitor degradation products (e.g., dehalogenation or ring-opening). Variables include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
